molecular formula C10H12F2 B059708 1-Butyl-3,5-difluorobenzene CAS No. 1245649-46-0

1-Butyl-3,5-difluorobenzene

Cat. No. B059708
M. Wt: 170.2 g/mol
InChI Key: DWFGLXVQRLJKAF-UHFFFAOYSA-N
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Description

1-Butyl-3,5-difluorobenzene is a chemical compound with the molecular formula C10H12F2 . It has a molecular weight of 170.2 . The compound is a liquid at room temperature .


Molecular Structure Analysis

The molecular structure of 1-Butyl-3,5-difluorobenzene consists of a benzene ring with two fluorine atoms and a butyl group attached . The IUPAC name for this compound is 1-butyl-3,5-difluorobenzene . The InChI key is DWFGLXVQRLJKAF-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

1-Butyl-3,5-difluorobenzene is a liquid at room temperature . It has a density of 1.0±0.1 g/cm3 and a boiling point of 175.2±20.0 °C at 760 mmHg .

Scientific Research Applications

  • Redox Shuttle Stability in Lithium-Ion Batteries : 3,5-di-tert-butyl-1,2-dimethoxybenzene (DBDB), a similar compound to 1-Butyl-3,5-difluorobenzene, has been used as a new redox shuttle additive for overcharge protection in lithium-ion batteries. Its structural and electrochemical properties were studied, revealing insights into its stability and potential decomposition pathways (Zhang et al., 2010).

  • Metallation of Benzene Derivatives : The study of metallation reactions with compounds like 1,3-bistrifluoromethylbenzene provides insights into the reactivity of benzene derivatives under different conditions, which could be relevant for understanding the behavior of 1-Butyl-3,5-difluorobenzene in similar contexts (Grocock et al., 1971).

  • Catalysis in Oxidation Reactions : Binuclear oxovanadium(IV) complexes were used as catalysts for the oxidation of catechols, including 3,5-di-t-butyl-1,2-di-hydroxybenzene. This research might provide parallels for how 1-Butyl-3,5-difluorobenzene could behave in similar oxidative environments (Casellato et al., 1984).

  • Ultrasound-Assisted Synthesis : The use of ultrasound in the synthesis of 1-butoxy-4-nitrobenzene demonstrates an innovative method that could potentially be applied to the synthesis of similar compounds like 1-Butyl-3,5-difluorobenzene (Harikumar & Rajendran, 2014).

  • Solid-State Photochemistry : Research into the photochemical intramolecular hydrogen-abstraction process in solid-state for compounds like 1-t-butyl-3,5-dimethyl-2,4,6-trinitrobenzene may offer insights into how light and molecular structure affect the reactivity of similar compounds, such as 1-Butyl-3,5-difluorobenzene (Padmanabhan et al., 1986).

  • Preparation of High-Purity Fluorobenzene Derivatives : The development of methods for the synthesis of high-purity 1-chloro-2,6-difluorobenzene suggests approaches that could be adapted for the preparation of 1-Butyl-3,5-difluorobenzene, especially in the context of pharmaceutical or agricultural applications (Moore, 2003).

  • Ionic Liquid Solvent Effects : The study of 1-butyl-3-methylimidazolium tetrafluoroborate with dinitrobenzenes shows the unique ion-pairing effects in ionic liquids, which could be relevant for understanding the behavior of 1-Butyl-3,5-difluorobenzene in similar solvent systems (Fry, 2003).

Safety And Hazards

1-Butyl-3,5-difluorobenzene is classified as a dangerous substance. It has been assigned the signal word “Danger” and is associated with hazard statements H225, H315, and H319 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, keeping away from heat/sparks/open flames/hot surfaces, and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

1-butyl-3,5-difluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12F2/c1-2-3-4-8-5-9(11)7-10(12)6-8/h5-7H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWFGLXVQRLJKAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC(=CC(=C1)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12F2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40594392
Record name 1-Butyl-3,5-difluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40594392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Butyl-3,5-difluorobenzene

CAS RN

1245649-46-0
Record name 1-Butyl-3,5-difluorobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1245649-46-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Butyl-3,5-difluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40594392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
P Kula, A Aptacy, J Herman, W Wójciak, S Urban - Liquid Crystals, 2013 - Taylor & Francis
The synthesis of 4-butyl-4′-[(4-butyl-2,6-difluorophenyl)ethynyl]biphenyl and its higher fluorinated analogues is presented and discussed. Correlations between molecular structure …
Number of citations: 31 www.tandfonline.com
J Herman, P Harmata, O Strzeżysz… - Journal of Molecular …, 2018 - Elsevier
The synthesis and characterization of new liquid crystal (LC) compounds based on 4-[(4-butyl-2,6-difluorophenyl)ethynyl]biphenyl core are described. New family of dielectrically …
Number of citations: 25 www.sciencedirect.com

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